molecular formula C17H13F3N4O2 B2516710 3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine CAS No. 852690-94-9

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine

Cat. No. B2516710
CAS RN: 852690-94-9
M. Wt: 362.312
InChI Key: LBDPUEXMHWLHKB-UHFFFAOYSA-N
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Description

The compound "3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazoles are known for their diverse pharmacological activities and their use in various chemical reactions and syntheses. The compound contains additional functional groups such as a nitro group and a trifluoromethyl group, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. However, the specific synthesis of the compound is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized using oxidative cyclization, as seen in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones using copper acetate as a catalyst . Another related synthesis involves a coupling reaction between diazonium salts and aminopyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using spectroscopic methods such as NMR, IR, and X-ray crystallography. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were established by X-ray diffraction . Similarly, the structure of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile was confirmed by various spectroscopic studies and X-ray single-crystal determination .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles . The presence of a nitro group can also facilitate electrophilic substitution reactions, as seen in the synthesis of (E)-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like nitro and trifluoromethyl groups can affect the molecule's electron distribution, dipole moment, and reactivity. For example, the molecular electrostatic potential, intramolecular contacts, and non-linear optical properties of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were analyzed using DFT and NBO/NLMO analysis . These properties are crucial for understanding the compound's behavior in various environments and its potential applications in material science or pharmaceuticals.

Scientific Research Applications

  • Hydrogen Bonding in Isomeric Compounds : A study by Portilla et al. (2007) examined compounds including a similar structure to the specified chemical. They found that in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, molecules are linked into complex sheets by a combination of hydrogen bonds. This highlights the importance of hydrogen bonding in the structural organization of these molecules (Portilla et al., 2007).

  • Synthesis and Biological Activity of Metal Complexes : Al-Hamdani and Al Zoubi (2015) synthesized new metal complexes using a tridentate ligand derived from a similar chemical structure. They reported that these complexes showed potential biological activity against bacterial species, illustrating the possible applications of these compounds in antimicrobial research (Al-Hamdani & Al Zoubi, 2015).

  • Impact of Intramolecular Hydrogen Bonding : Szlachcic et al. (2020) analyzed pyrazole derivatives and discussed how intramolecular hydrogen bonds affect the reactivity of these compounds. This study provides insight into the synthesis of related pyrazole-based chemicals and their potential applications (Szlachcic et al., 2020).

  • Antimicrobial Properties of Pyrazole Derivatives : Research by Reddy et al. (2010) on pyrazole derivatives, including similar structures, showed significant antimicrobial properties. This indicates the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2010).

  • Synthesis of Pyrazole Derivatives for Anticancer Research : Liu, Xu, and Xiong (2017) synthesized 3-phenyl-1H-pyrazole derivatives, important intermediates for creating biologically active compounds, potentially including anticancer drugs. This study highlights the role of pyrazole derivatives in cancer research (Liu, Xu, & Xiong, 2017).

  • Herbicidal Activity Through Protoporphyrinogen Oxidase Inhibition : Sherman et al. (1991) investigated pyrazole phenyl ether herbicides and found that they inhibit protoporphyrinogen oxidase, leading to herbicidal activity. This suggests the utility of similar pyrazole derivatives in agricultural applications (Sherman et al., 1991).

properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O2/c1-10-15(11-3-2-4-12(9-11)17(18,19)20)16(21)23(22-10)13-5-7-14(8-6-13)24(25)26/h2-9H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDPUEXMHWLHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(4-nitrophenyl)-4-[3-(trifluoromethyl)-phenyl]-1H-pyrazol-5-ylamine

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